Product packaging for Vetiveryl acetate(Cat. No.:CAS No. 62563-80-8)

Vetiveryl acetate

Cat. No.: B3427895
CAS No.: 62563-80-8
M. Wt: 262.4 g/mol
InChI Key: UAVFEMBKDRODDE-UHFFFAOYSA-N
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Description

Contextual Background of Vetiveryl Acetate (B1210297) within Sesquiterpenoid Chemistry

Vetiveryl acetate is classified as a sesquiterpenoid, a class of organic compounds composed of three isoprene units. hmdb.cacymitquimica.com Sesquiterpenoids are a significant subgroup of terpenes, which are naturally occurring hydrocarbons. The chemical framework of this compound is rooted in the complex mixture of sesquiterpene alcohols found in vetiver oil, the essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides). natureinbottle.com

The essential oil of vetiver is itself a complex blend of over 150 compounds, the majority of which are sesquiterpenes and their derivatives. natureinbottle.comijpsonline.com Key constituents that form the backbone of this compound's precursor, vetiverol, include khusimol (B1673632), α-vetivone, and β-vetivone. ijpsonline.com Khusimol, a tricyclic sesquiterpene alcohol, is often the most abundant single component in vetiver oil. jst.go.jpwikipedia.org The intricate stereochemistry and isomeric diversity of these precursor molecules directly contribute to the complex nature of the final this compound product.

Derivation and Complex Chemical Nature of this compound as a Semi-Synthetic Ester

This compound is not a naturally occurring compound but is a semi-synthetic product derived from vetiver oil. scentree.co The production process involves the esterification of vetiverol, the alcoholic fraction of vetiver oil, with acetic anhydride (B1165640) or acetic acid. scentree.cochemicalbook.comscentree.co This chemical modification converts the sesquiterpene alcohols into their corresponding acetate esters. arogreen.comresearchgate.net

The term "this compound" does not refer to a single, pure chemical entity but rather to a complex mixture of isomeric esters. scentree.cochemicalbook.com This complexity arises because the starting material, vetiverol, is itself a mixture of various sesquiterpene alcohols. scentree.coscentree.co Consequently, the composition of this compound can vary significantly depending on the geographical origin of the vetiver oil and the specific industrial processes used for acetylation and subsequent purification. researchgate.neteuropa.eu The main component of this mixture is typically khusimyl acetate, the acetate ester of khusimol. scentree.cochemicalbook.com

The acetylation process is a crucial step in modifying the chemical and olfactory properties of the natural vetiver oil. google.comgoogle.com Industrial methods for producing this compound often involve reacting vetiver oil or isolated vetiverol with acetic anhydride, sometimes in the presence of a catalyst such as sulfuric acid or orthophosphoric acid, at temperatures up to 120°C. scentree.cogoogle.comgoogle.com Following acetylation, the product may undergo fractional distillation to refine its composition and odor profile. chemicalbook.comchemicalbook.com

Historical Trajectory and Evolution of Scholarly Investigations on this compound

The scientific investigation of the components of vetiver oil, the precursor to this compound, has a history dating back to the mid-20th century. The primary alcohol, khusimol, was first isolated and characterized in the 1960s. wikipedia.org Early research focused on elucidating the structures of the various sesquiterpenes present in the oil using techniques like distillation, column chromatography, and early spectroscopic methods. wikipedia.org

While this compound has been utilized in the fragrance industry for decades, detailed scholarly investigation into its own complex composition is a more recent development. researchgate.netvidesanges.com For a long time, its use was widespread, yet its chemical makeup was not thoroughly documented. researchgate.neteuropa.eu Modern analytical techniques, including various forms of gas chromatography and spectroscopy, have enabled a more in-depth understanding of the intricate mixture of esters that constitute this compound. researchgate.net Recent research has focused on identifying the principal ester constituents and correlating their chemical composition with the manufacturing process and resulting olfactory properties. researchgate.net This ongoing research continues to unravel the complexities of this significant semi-synthetic compound.

Table 1: Key Chemical Compounds

Compound NameChemical FormulaMolar Mass ( g/mol )Key Role
This compoundC₁₇H₂₆O₂262.39The primary subject, a semi-synthetic sesquiterpenoid ester. scentree.co
KhusimolC₁₅H₂₄O220.35A major sesquiterpene alcohol in vetiver oil and the primary precursor to khusimyl acetate. jst.go.jpnih.gov
α-VetivoneC₁₅H₂₂O218.34A key sesquiterpene ketone found in vetiver oil.
β-VetivoneC₁₅H₂₂O218.34An isomeric sesquiterpene ketone also present in vetiver oil.
Acetic AnhydrideC₄H₆O₃102.09A reagent used in the acetylation of vetiverol to produce this compound. chemicalbook.com
Acetic AcidC₂H₄O₂60.05A reagent that can also be used for the esterification of vetiverol. scentree.co
Khusimyl AcetateC₁₇H₂₆O₂262.39The acetate ester of khusimol and the main component of this compound. chemicalbook.com
IsopreneC₅H₈68.12The fundamental building block of terpenes and sesquiterpenoids.

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₆O₂
Molecular Weight 262.39 g/mol scentree.co
Boiling Point 286 °C scentree.co
Density 0.976 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.524 chemicalbook.com
CAS Number 62563-80-8 perfumeextract.co.uk
Appearance Light yellow liquid chemicalbook.com
Odor Dry, fresh, woody chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O2 B3427895 Vetiveryl acetate CAS No. 62563-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFEMBKDRODDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861750
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless solid; Sweet woody aroma
Record name Vetiveryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Vetiveryl acetate
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CAS No.

117-98-6, 62563-80-8
Record name Vetivert acetate
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Record name Vetiveryl acetate
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Record name Vetiverol, acetate
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Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate
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Record name 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate
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Record name Vetiverol, acetate
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Record name VETIVERYL ACETATE
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Record name Vetiveryl acetate
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Biosynthetic Pathways and Natural Origin of Vetiveryl Acetate Precursors

Vetiveria zizanioides as the Primary Botanical Source of Sesquiterpenoids

Vetiveria zizanioides (L.) Nash, now often classified as Chrysopogon zizanioides (L.) Roberty, is a perennial grass indigenous to India, widely cultivated across tropical and subtropical regions globally for its aromatic roots rjpbcs.comvetiver.org. The roots of this plant are the sole source of vetiver essential oil, a highly viscous, complex mixture renowned for its persistent, woody, balsamic, and earthy aroma vetiver.orgvetiver.orgnewdirectionsaromatics.com. The essential oil is predominantly composed of sesquiterpenes and their derivatives, which are biosynthesized through intricate plant metabolic pathways. These sesquiterpenoids are the foundational precursors for many of vetiver oil's characteristic scent profiles and potential bioactivities ijpsonline.comnih.gov.

Characterization of Sesquiterpene Alcohol Precursors within Vetiver Oil (e.g., Vetiverol, Khusimol)

Key sesquiterpenoid precursors and characteristic components identified in vetiver oil include:

Khusimol (B1673632): A prominent sesquiterpene alcohol, frequently cited as a major constituent, contributing significantly to the oil's aroma rjpbcs.comvetiver.orgnewdirectionsaromatics.comijpsonline.comresearchgate.netijpsonline.comijpsonline.comphytojournal.comnanobioletters.comorganicaromas.comtandfonline.com.

Vetiverol: A sesquiterpene alcohol that serves as a precursor to vetiveryl acetate (B1210297) and imparts woody and earthy notes to the oil vetiver.orgnewdirectionsaromatics.comijpsonline.comijpsonline.comontosight.aiorganicaromas.com.

α-Vetivone and β-Vetivone: These sesquiterpene ketones are critical odor-influencing components, with β-vetivone often regarded as the most important for its aroma quality rjpbcs.comvetiver.orgvetiver.orgijpsonline.comresearchgate.netijpsonline.comphytojournal.comtandfonline.com.

Khusimone: Another significant sesquiterpene ketone contributing to the oil's characteristic scent vetiver.orgnewdirectionsaromatics.comijpsonline.comijpsonline.comijpsonline.com.

Table 1: Major Sesquiterpenoid Components and Their Roles in Vetiver Oil

Compound NameChemical ClassPrimary Role/ContributionReferences
KhusimolSesquiterpene AlcoholMajor constituent; contributes to aroma, grounding properties rjpbcs.comvetiver.orgnewdirectionsaromatics.comijpsonline.comresearchgate.netijpsonline.comijpsonline.comphytojournal.comnanobioletters.comorganicaromas.comtandfonline.com
VetiverolSesquiterpene AlcoholPrecursor to vetiveryl acetate; woody, earthy notes vetiver.orgnewdirectionsaromatics.comijpsonline.comijpsonline.comontosight.aiorganicaromas.com
α-VetivoneSesquiterpene KetoneOdor-influencing component rjpbcs.comvetiver.orgvetiver.orgijpsonline.comresearchgate.netijpsonline.comphytojournal.comtandfonline.com
β-VetivoneSesquiterpene KetoneMajor odor-influencing component; better odor rjpbcs.comvetiver.orgvetiver.orgijpsonline.comresearchgate.netijpsonline.comphytojournal.comtandfonline.com
KhusimoneSesquiterpene KetoneOdor-influencing component vetiver.orgnewdirectionsaromatics.comijpsonline.comijpsonline.comijpsonline.com
EudesmolSesquiterpene AlcoholConstituent of vetiver oil ijpsonline.comijpsonline.com
ValerenolSesquiterpene AlcoholConstituent of vetiver oil ijpsonline.comijpsonline.comphytojournal.com
ZieroneSesquiterpene KetoneConstituent of vetiver oil researchgate.net
KhusimeneSesquiterpene HydrocarbonConstituent of vetiver oil researchgate.net

Influence of Genetic and Environmental Factors on Precursor Volatile Organic Compound Accumulation

The biosynthesis and accumulation of sesquiterpenoid precursors in Vetiveria zizanioides are significantly influenced by a complex interplay of genetic and environmental factors. These variables can lead to considerable variability in the yield and chemical composition of vetiver essential oil obtained from different sources and cultivation conditions nih.govtandfonline.comtandfonline.comresearchgate.net.

Genetic Factors: Different cultivars and genotypes of Vetiveria zizanioides exhibit inherent variations in their capacity to produce and accumulate specific sesquiterpenoids. Studies using DNA fingerprinting have shown that distinct accessions can cluster differently, suggesting genetic predispositions to certain chemical profiles tandfonline.com.

Environmental Factors:

Climate and Soil: Geographic location, climate (temperature, rainfall), and soil characteristics (pH, nutrient content) are critical determinants of plant growth and secondary metabolite production. For instance, soil pH and nutrient management are noted to impact root yield and oil content vetiver.org.

Cultivation Methods: Various cultivation techniques, including the use of microbes in soil, semi-hydroponic systems, and aeroponics, have been investigated for their effects on volatile organic compound (VOC) production. Research comparing organic versus non-organic cultivation has indicated differences in major components researchgate.net. Studies on different cultivation systems, such as normal soil, soil with added microbes, and semi-hydroponic methods, have shown variations in volatile profiles and yields nih.gov. Furthermore, the impact of post-harvest drying times on the concentration of key compounds like khusimol has been documented, with optimal levels observed at around 24 hours of drying nanobioletters.com.

Table 2: Influence of Drying Time on Khusimol Content in Vetiver Roots

Drying Time (hours post-harvest)Khusimol Content (mg/100 g)
01.95 ± 0.02
62.15 ± 0.02
122.30 ± 0.03
242.81 ± 0.01
361.72 ± 0.03
481.38 ± 0.02

Source: Adapted from nanobioletters.com

Studies comparing aeroponic cultivation with traditional potting soil methods have revealed that while aeroponics may reduce root biomass and alter root structure, it can also lead to a simpler VOC profile, potentially impairing the accumulation of less volatile sesquiterpenes crucial for the characteristic vetiver fragrance mdpi.comresearchgate.net.

Investigative Methodologies for Analyzing Root Volatile Organic Compound Production under Varied Cultivation Conditions

The detailed analysis of the complex volatile constituents within vetiver roots and essential oils, especially under different cultivation conditions, relies on advanced analytical techniques. These methodologies are crucial for understanding how biosynthetic pathways are influenced by external factors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the qualitative and quantitative analysis of volatile organic compounds in vetiver oil. GC-MS allows for the separation and identification of individual components based on their retention times and mass spectra, providing a detailed chemical fingerprint of the oil ijpsonline.comphytojournal.comresearchgate.netmdpi.comekb.egnih.govresearchgate.net.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Given the extreme complexity of vetiver oil, conventional GC-MS can struggle with co-elution. GC×GC offers significantly enhanced separation power, enabling a more accurate and comprehensive analysis of the volatile profile, thereby facilitating better differentiation between oils from diverse cultivation methods or origins nih.govnih.govnih.gov.

Solid-Phase Microextraction (SPME) coupled with GC×GC or GC-MS (SPME-GC×GC, HS-SPME-GC/MS): These hyphenated techniques are employed to efficiently sample and analyze the volatile compounds, particularly from root matrices or specific fractions, providing insights into the VOC profile under various growth conditions nih.govmdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is primarily used for profiling, NMR techniques, including X-ray crystallography and vibrational circular dichroism, are essential for the definitive structure elucidation of isolated compounds, including novel sesquiterpenoids nih.govbond.edu.au.

These analytical tools are indispensable for researchers investigating the biosynthetic pathways and the impact of agronomic practices on the quality and composition of vetiver essential oil and its precursor compounds.

Compound List:

α-Vetivone

β-Vetivone

β-Vetispirene

Cycloisolongifolene

Eudesmol

Khusimol

Khusimone

Khusimene

Valerenol

Vetiverol

this compound

Zierone

Synthetic Methodologies and Chemical Transformations of Vetiveryl Acetate

Classical Esterification Pathways for Vetiver Alcohols

The conventional industrial production of vetiveryl acetate (B1210297) involves the chemical acetylation of sesquiterpene alcohols derived from vetiver essential oil scentree.cogoogle.comsci-hub.segoogle.comgoogle.comresearchgate.net. This process typically uses acetic anhydride (B1165640) as the acylating agent, often in the presence of various catalysts and under specific reaction conditions.

Mechanistic Studies of Acetylation with Acetic Anhydride

The core chemical transformation in the classical synthesis of vetiveryl acetate is the esterification of the hydroxyl groups present in vetiver alcohols with acetic anhydride. This reaction is a fundamental example of alcohol acetylation. The general mechanism involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of acetic acid to yield the corresponding acetate ester mdpi.com.

A common pathway (Path I) describes the direct attack of the alcohol on acetic anhydride, forming an adduct that then expels acetic acid mdpi.com. Alternatively, a second proposed mechanism (Path II) involves the initial protonation of acetic anhydride by acetic acid (either present as a byproduct or added), creating a more reactive cationic intermediate. This activated species is then more susceptible to nucleophilic attack by the alcohol, followed by subsequent rearrangements and elimination steps to form the ester and regenerate acetic acid mdpi.com. Industrially, acetic anhydride is often used in excess to drive the reaction to completion, leading to the formation of acetic acid as a significant byproduct sci-hub.segoogle.com.

Catalytic Effects and Reaction Conditions in Chemical Synthesis

Several catalytic systems and reaction conditions have been employed for the chemical acetylation of vetiver alcohols. A widely adopted method involves using acetic anhydride in the presence of phosphoric acid as a catalyst, typically at temperatures ranging from 100–120 °C google.comgoogle.comgoogle.comeuropa.eueuropa.eueuropa.eugoogle.com. Sulfuric acid has also been reported as a catalyst for this esterification scentree.co. Another established route utilizes sodium acetate as a catalyst in refluxing toluene (B28343) google.comgoogle.comgoogle.comthegoodscentscompany.com. While solvent-free acetylation methods for alcohols exist, achieving high yields and purity for complex mixtures like this compound often involves specific solvent systems or optimized conditions.

Following the acetylation reaction, the crude product undergoes several purification steps to yield high-quality this compound. These typically include neutralization to remove residual acids, washing to eliminate soluble impurities, and fractional distillation to isolate the desired ester product europa.eueuropa.eugoogle.comthegoodscentscompany.comperfumerflavorist.comvetiver.org. The distillation step is particularly crucial for obtaining a product with the desired olfactory profile and purity perfumerflavorist.com.

Advanced Biocatalytic Approaches for this compound Production

In response to the growing demand for sustainable and environmentally friendly chemical processes, biocatalytic methods utilizing enzymes have emerged as promising alternatives for this compound production sci-hub.segoogle.comresearchgate.netnih.govdntb.gov.ua. These approaches leverage the inherent selectivity and mild operating conditions of enzymes to achieve esterification.

Enzyme-Catalyzed Acylation: Investigation of Chemoselectivity and Enantioselectivity

Lipases, particularly immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the enzymatic acetylation of vetiver essential oil google.comsci-hub.segoogle.comresearchgate.netmdpi-res.com. This biocatalytic route offers a significant advantage in terms of chemoselectivity , preferentially esterifying primary sesquiterpene alcohols present in the vetiver oil sci-hub.seresearchgate.netnih.govmdpi.com. This contrasts with chemical methods, which tend to acetylate a broader range of alcohols, including secondary and tertiary ones.

The optimization of these enzymatic reactions typically involves careful control of parameters such as temperature (often in the range of 30-40°C for lipases like CALB), enzyme loading, acyl donor concentration (e.g., vinyl acetate), and reaction time google.comresearchgate.netsatt.fr. While this compound is a complex mixture and not typically considered as a single chiral entity for enantiomeric purity, lipases, in general, are known for their potential in enantioselective transformations, which could be relevant for specific alcohol isomers within the vetiver oil researchgate.netmdpi-res.com. The resulting this compound produced via biocatalysis is often described as a "completely new and 100% natural" product, potentially meeting criteria for natural ingredient certification satt.fr.

Process Optimization and Scalability Considerations for Sustainable Manufacturing

Biocatalytic processes for this compound production are inherently more sustainable due to their mild reaction conditions, reduced energy consumption, and the potential for enzyme reusability sci-hub.segoogle.comresearchgate.net. Traditional chemical synthesis methods often rely on organic solvents derived from petrochemicals and generate significant waste streams, including acetic acid byproduct and spent catalysts, making them less environmentally friendly sci-hub.segoogle.comgoogle.com.

The scalability of lipase-catalyzed acetylation has been demonstrated, with processes developed and utilized up to the kilogram scale, indicating their industrial viability sci-hub.segoogle.comresearchgate.net. Process optimization focuses on identifying the most effective enzyme, suitable solvents (or solvent-free systems), optimal substrate and enzyme concentrations, and reaction times to maximize yield and purity while minimizing costs and environmental impact researchgate.netsatt.fr.

Comparative Chemical Profiling of Products from Different Synthetic Routes

This compound is not a single chemical compound but rather a complex mixture of esters derived from the acetylation of various sesquiterpene alcohols found in vetiver oil europa.euscentree.co. The specific composition and resulting olfactory profile of this compound are highly dependent on the synthetic route employed google.comgoogle.comeuropa.eugoogle.comresearchgate.netdntb.gov.uamdpi.comsatt.frresearchgate.net.

Comparative Analysis of Synthetic Routes:

FeatureClassical Chemical AcetylationBiocatalytic Acylation (Lipase-catalyzed)
Acylating Agent Acetic anhydrideAcetic anhydride or other acyl donors (e.g., vinyl acetate)
Catalyst Phosphoric acid, Sulfuric acid, Sodium acetateLipases (e.g., Candida antarctica lipase B)
Reaction Conditions Higher temperatures (100-120°C), organic solvents (e.g., toluene)Milder temperatures (e.g., 30-40°C), potential for solvent-free
Selectivity Acetylates a broad range of alcohols (primary, secondary, tertiary)High chemoselectivity for primary sesquiterpene alcohols
Sustainability Lower; uses organic solvents, can generate more wasteHigher; milder conditions, reusable catalysts, reduced waste
Product Profile Complex mixture, may include acetates of various alcoholsEnriched in primary alcohol acetates, different olfactory notes
Analytical Tools GC-MSGC×GC-MS for detailed profiling

Compound List:

this compound

Vetiver oil

Vetiverol

Acetic anhydride

Acetic acid

Phosphoric acid

Sulfuric acid

Sodium acetate

Toluene

Khusimol (B1673632)

Khusimyl acetate

Norziza-2a-yl acetate

Vetivone

Linalool

Citronellol

Menthol

Vinyl acetate

Perillyl alcohol

L-carnitine

4-anisaldehyde

HCN

Boric acid

Phthalic anhydride

Succinic anhydride

Advanced Analytical Characterization and Isomer Profiling of Vetiveryl Acetate

Comprehensive Chromatographic Techniques for Complex Mixture Resolution

Chromatographic techniques play a pivotal role in dissecting the complex matrix of Vetiveryl acetate (B1210297), enabling the separation, identification, and quantification of its numerous constituents.

Two-dimensional gas chromatography (GC×GC), particularly when coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID), stands out as a powerful tool for analyzing complex volatile mixtures like Vetiveryl acetate mdpi.comgoogle.comnih.govuva.nl. This technique offers significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC, making it ideal for resolving isomers and isobaric compounds that would otherwise coelute mdpi.comuva.nl. GC×GC-MS/FID allows for the identification of a substantially larger number of compounds, with studies reporting the detection of over 200 compounds in this compound samples mdpi.com. This enhanced resolution is critical for assessing the impact of manufacturing processes on the essential oil's composition and its resulting odor properties mdpi.com. It is considered a technique of choice for accurately and reliably determining the chemical composition of Vetiveryl esters google.com.

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, fast, and efficient method for the simultaneous quantitative determination of alcohols and acetates within this compound nih.govresearchgate.net. Unlike GC, HPTLC can effectively separate analytes based on their chemical functions, which is advantageous when conventional GC might exhibit overlapping signals for different compound classes researchgate.net. The method involves separating analytes using a defined mobile phase (e.g., n-hexane-chloroform-ethyl acetate) and quantifying them via densitometric evaluation after staining nih.govresearchgate.net. HPTLC analysis has demonstrated the ability to produce compact spots for both alcohols and acetates, alongside excellent linear correlation (r² values typically exceeding 0.999) for calibration plots within a concentration range of 40-200 ng spot⁻¹, indicating its suitability for precise quantitative analysis nih.govresearchgate.net. The method's validation includes assessments of precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) nih.gov.

Table 1: Main Identified Components of this compound This table lists some of the primary components identified in this compound, as reported in analytical studies europa.eu.

ComponentAverage Value (%)CAS No.
Khusimyl acetate15.4561474-33-7
Isovalencenyl acetate14.11?
α Vetivone + Vetiselinenol acetate5.8815764-04-2 +?
Nootkatene derivative (acetate)4.01?
β Vetivone3.9718444-79-6
Nootkatone derivative (acetate)3.10?
α Vetivone2.6215764-04-2
Khusimol (B1673632) ester2.21?
β Vetivenene (eremophila-1,7(11)-diene)1.91?
Isonootkatol acetate1.82?
Ziza-6(13)-en-3-one + Eudesmadienone1.82?
Isokhusenyle acetate1.72?

Capillary Preparative Gas Chromatography (Capillary Prep GC) is employed to isolate individual constituents from this compound samples nih.govresearchgate.net. This preparative technique is crucial for obtaining pure compounds that can then undergo detailed spectral characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. Approximately 23 ester constituents have been isolated via Capillary Prep GC or synthesized specifically to enable complete spectral characterization nih.gov.

Spectroscopic Identification and Structural Elucidation Methods

Spectroscopic methods are indispensable for confirming the identities and elucidating the detailed structures of this compound's components, particularly its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and stereochemical assignment of compounds within this compound nih.govresearchgate.net. It provides comprehensive spectral characterization for isolated or synthesized molecules nih.gov. Advanced NMR techniques, including 1D NMR (¹H and ¹³C NMR) and various 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY), are utilized to determine planar structures and confirm relative configurations japsonline.com. The detailed information provided by NMR, including chemical shifts, coupling constants, and correlation data, is vital for assigning the precise structures and stereochemistry of this compound's constituents pressbooks.pubresearchgate.net.

Table 2: HPTLC Method Performance for Alcohols and Acetates This table summarizes the performance metrics of an HPTLC method developed for the quantitative determination of alcohols and acetates in this compound nih.gov.

Analyte GroupR_f ValueLinear Correlation (r²)Concentration Range (ng spot⁻¹)
Alcohols0.18 ± 0.01 (R_f2)0.9995 ± 0.000140-200
Alcohols0.28 ± 0.01 (R_f1)0.9995 ± 0.000140-200
Acetates0.65 ± 0.01 (R_f3)0.9996 ± 0.000140-200

Compound List:

this compound

Khusimyl acetate

Isovalencenyl acetate

α Vetivone

Vetiselinenol acetate

Nootkatene derivative (acetate)

β Vetivone

Nootkatone derivative (acetate)

Khusimol ester

β Vetivenene (eremophila-1,7(11)-diene)

Isonootkatol acetate

Ziza-6(13)-en-3-one

Eudesmadienone

Isokhusenyle acetate

Khusimone

Ziza-6(13)-en-3-ones

Phenol derivatives

Geosmin

Linalool

Lilac aldehydes

Lilac alcohols

Hexanal

Heptanal

Octanal

Citral

α-pinene

D-limonene

α-terpineol

Bulnesol

β-ionone

Zizanoic acid

Ziza-6(13)-en-3α-ol

Ziza-6(13)-en-3β-ol

Vetiverol

Structure Activity Relationships at the Molecular Level of Vetiveryl Acetate

Correlation between Vetiveryl Acetate (B1210297) Chemical Structure and Molecular Receptor Interaction Models

The scent of vetiveryl acetate is a composite of interactions between its numerous sesquiterpenoid components and a vast array of olfactory receptors. The relationship between the chemical structure of these components and their binding to receptors is governed by the principles of molecular recognition, where the shape, size, and functional groups of a molecule determine its ability to fit into the binding pocket of a specific receptor.

The conversion of vetiverol's constituent alcohols into their acetate esters significantly alters their interaction with olfactory receptors. The addition of the acetyl group (–OCOCH₃) introduces a polar ester functional group, which can change the molecule's volatility, solubility, and electronic properties. This modification generally softens the sharp, earthy notes of the parent alcohols, resulting in a smoother, sweeter, and more refined woody fragrance. scentspiracy.comarogreen.com

The core of this compound's structure is the sesquiterpene skeleton, which can belong to various structural classes like zizaane, eremophilane, and cadinane. ijpsonline.com The rigid, three-dimensional shapes of these skeletons are primary determinants for receptor binding. Molecules with different skeletons but similar functional groups will interact with different sets of receptors, leading to distinct scent perceptions. For a molecule to be odorous, it must be volatile enough to reach the olfactory receptors in the nasal cavity and possess structural features, or "pharmacophores," that can activate these receptors. In the case of this compound's components, the combination of the bulky, hydrophobic sesquiterpene backbone and the polar acetate group creates a specific molecular profile that is recognized by receptors associated with woody and ambery scents.

Impact of Isomeric Composition on Chemoreceptor Binding and Molecular Recognition Phenomena

This compound's composition is highly isomeric, as it is derived from vetiverol, which is itself a mixture of isomeric and stereoisomeric sesquiterpene alcohols. scentree.coscentree.co The primary alcohol in vetiverol is khusimol (B1673632), and consequently, khusimyl acetate is a major ester in the final product. scentree.coscentree.co Isomers are molecules that have the same chemical formula but different arrangements of atoms. These structural differences, even subtle ones, can have a profound impact on how a molecule binds to a chemoreceptor.

The manufacturing process of acetylating vetiverol from vetiver oil modulates the final scent by transforming the main fragrant alcohols. tinkturenpresse.de This process suppresses certain notes while allowing the character of other components, such as the inherent ketones like α-vetivone and β-vetivone, to become more prominent alongside the newly formed esters. tinkturenpresse.de The resulting blend of various acetates, such as khusimyl acetate, ziza-6(13)en-3β-yl acetate, and (E)-isovalencenyl acetate, each with its specific stereochemistry, creates a complex olfactory signal that the brain interprets as the characteristic rich and multifaceted scent of this compound. tinkturenpresse.de

Investigation into Specific Character-Impact Sesquiterpene Ester Constituents

While this compound is a complex mixture, specific sesquiterpene esters have been identified as "character-impact" compounds, meaning they are crucial to defining its signature aroma. The process of acetylation transforms the woody notes of the primary alcohols into the smoother, more refined notes of their corresponding esters. tinkturenpresse.de

Constituent NameTypical Concentration Range (%)Olfactory Contribution
Khusimyl acetate~11-27%Core woody and earthy notes
(E)-Isovalencenyl acetate~3-28%Contributes to the base woody notes
Vetiselinenyl acetate~3-10%Adds complexity to the woody profile
α-Isonootkatyl acetate~1-7%Provides nuances to the overall scent
Cyclocopacamphan-12-yl acetate (A & B)~1-3% eachPart of the complex woody character
Ziza-6(13)en-3α-yl acetate~1-2%Contributes to the characteristic profile
Ziza-6(13)en-3β-yl acetate~1-2%Adds specific woody nuances

Data sourced from Tissandié, et al., as cited in chrysopogon_zizanioides_l._roberty [Tinkturenpresse]. tinkturenpresse.de

The interplay of these and many other minor ester components, alongside unreacted ketones like α-vetivone and β-vetivone, results in the final, highly valued fragrance of this compound, which is prized for its tenacity and its delicate, smoky, and woody character. scentree.cotinkturenpresse.de

Emerging Research Frontiers and Future Perspectives in Vetiveryl Acetate Chemistry

Development of Novel Derivatization Strategies for Tailored Chemical Properties

The chemical modification of natural extracts, like vetiver oil, into derivatives such as vetiveryl acetate (B1210297) is a cornerstone of the fragrance industry, aimed at refining scent profiles and improving stability. nih.govresearchgate.net Vetiveryl acetate itself is not a single molecule but a complex mixture resulting from the acetylation of sesquiterpene alcohols found in vetiver oil. europa.euscentree.cochemicalbook.com The properties of the final product depend heavily on the starting material and the acetylation process used. europa.eu Research is increasingly focused on developing novel derivatization strategies to create this compound with tailored chemical and olfactory properties.

Traditional methods for producing this compound often involve chemical acetylation using reagents like acetic anhydride (B1165640), which can be harsh. researchgate.netgoogle.com Modern strategies are exploring more controlled and selective methods. One key area of development is the use of enzymatic catalysis, particularly with lipases, for the acylation of vetiverol (the alcohol fraction of vetiver oil). researchgate.net This biocatalytic approach offers a greener alternative to chemical processes and can lead to products with unique compositions and scents. researchgate.netgoogle.com

Furthermore, derivatization is not limited to acetylation. Research into other esterifications could yield novel vetiveryl esters with a wide range of scent characteristics. The goal of these tailored strategies is to precisely control the chemical composition of the final product, potentially enhancing desirable notes while minimizing less favorable ones, or improving fixation properties in fragrance formulations. researchgate.net Recent developments in gas-phase derivatization for analytical purposes, while not yet applied to bulk production, showcase innovative approaches that could inspire future manufacturing strategies for complex natural product derivatives. nih.govscilit.com

Table 1: Comparison of Derivatization Strategies for this compound Production
StrategyDescriptionAdvantagesChallengesPotential Outcome
Conventional Chemical Acetylation Use of acetic anhydride, often with catalysts like phosphoric acid or sodium acetate. google.comWell-established, high conversion rate.Harsh reaction conditions, potential for unwanted by-products, classified as a synthetic process. researchgate.netgoogle.comStandard commercial this compound.
Lipase-Catalyzed Acylation Enzymatic esterification of vetiver alcohols using a lipase (B570770) (e.g., from Candida antarctica) as a biocatalyst. researchgate.netgoogle.comMilder reaction conditions, higher selectivity, sustainable ("green") process, can generate novel scent profiles. researchgate.netEnzyme cost and stability, potentially slower reaction rates.This compound with a different ester distribution and a unique, potentially more refined, olfactory character. google.com
Selective Alcohol Extraction Prior to Derivatization Isolation of specific sesquiterpene alcohols (vetiverol) from the essential oil before performing acetylation. researchgate.netfraterworks.comAllows for more precise control over the final ester composition.Adds complexity and cost to the manufacturing process. researchgate.netA more refined product with a potentially less complex and more targeted scent profile. fraterworks.com

Exploration of Alternative Biosynthetic and Chemoenzymatic Production Routes

The production of this compound has traditionally relied on the chemical modification of vetiver essential oil. chemicalbook.comarogreen.com However, there is a growing interest in developing more sustainable and innovative production routes through biotechnology. These alternative pathways fall broadly into two categories: purely biosynthetic methods and chemoenzymatic syntheses.

Chemoenzymatic routes combine chemical steps with biological catalysis. A significant advancement in this area is the use of lipases to catalyze the acetylation of vetiver oil or its alcohol fraction, vetiverol. researchgate.net Processes using enzymes like Candida antarctica lipase have been developed as a viable alternative to harsh chemical methods that use acetic anhydride. google.comgoogle.com This approach is not only more environmentally friendly but can also result in a this compound with a superior and more balanced set of odor notes, potentially due to the high selectivity of the enzyme, which may leave certain secondary alcohols unreacted. google.com This enzymatic process can be performed at room temperature and the enzyme can often be recovered and reused, adding to its sustainability. google.com

Looking further ahead, purely biosynthetic production of the sesquiterpene precursors to this compound is a frontier of research. This would involve engineering microorganisms (like yeast or bacteria) to produce specific vetiver sesquiterpenoids through fermentation. While the direct microbial production of this compound has not been reported, the building blocks of terpenoid synthesis, the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, are well-understood and have been successfully engineered in microbes for the production of other high-value terpenes. pnas.orgresearchgate.net A future biosynthetic route could involve engineering a microbe to produce a specific vetiver sesquiterpene alcohol, which could then be harvested and acetylated, potentially via a chemoenzymatic step.

Table 2: Comparison of Production Routes for this compound
Production RouteKey ProcessStarting MaterialsAdvantagesCurrent Status
Traditional Chemical Synthesis Acetylation of vetiver oil or vetiverol using chemical reagents. google.comVetiver essential oil, acetic anhydride, catalyst. google.comEstablished, efficient, high yield.Standard industrial method. nih.gov
Chemoenzymatic Synthesis Enzymatic esterification of vetiver alcohols. researchgate.netVetiver essential oil, an acylating agent (e.g., ethyl acetate), immobilized lipase. google.comSustainable, mild conditions, high selectivity, novel product profiles, can be classified as a natural process. researchgate.netgoogle.comDeveloped and implemented as a commercial alternative. researchgate.netgoogle.com
Future Biosynthetic Route Microbial fermentation to produce specific sesquiterpene alcohols.Simple sugars (e.g., glucose), genetically engineered microorganisms.Highly sustainable, potential for high purity of a single precursor, not reliant on agricultural vetiver supply.Exploratory; engineering pathways for complex sesquiterpenes is challenging.

Advanced Computational Chemistry Approaches for Predicting Molecular Interactions and Properties

The chemical complexity of this compound, a mixture of numerous sesquiterpenoid esters, presents a significant challenge for experimental characterization alone. nih.goveuropa.eu Advanced computational chemistry offers powerful tools to predict the properties and interactions of these molecules, guiding synthesis and application. These in silico methods are becoming indispensable for understanding complex natural products. nih.govacs.org

Quantum chemical calculations, for example, can be used to investigate the biogenesis and cyclization mechanisms of the sesquiterpene skeletons that form the basis of this compound. acs.org Such theoretical studies help explain why certain stereochemistries and structures are formed in nature, which is crucial for understanding the composition of the starting vetiver oil. acs.org By modeling reaction pathways, computational approaches can also help predict the outcomes of different derivatization strategies, potentially identifying routes to novel esters with desired properties.

Furthermore, computational methods are vital for predicting the molecular interactions that govern olfactory perception. By modeling the interaction between a specific ester molecule (like khusimyl acetate, a major component of this compound) and olfactory receptors, researchers can begin to understand the structure-odor relationship. scentree.coresearchgate.net This knowledge is critical for designing new fragrance ingredients with specific scent profiles. Ligand-based and structure-based virtual screening methods, commonly used in drug discovery to predict interactions between small molecules and protein targets, can be adapted for this purpose. nih.govnih.gov These approaches can help screen potential new derivatives for their likely scent characteristics before they are synthesized, saving significant time and resources. semanticscholar.org

Table 3: Applications of Computational Chemistry in this compound Research
Computational ApproachApplication AreaInsights Gained
Quantum Chemical Calculations Biosynthesis and Reaction MechanismsUnderstanding the formation of sesquiterpene skeletons; predicting the feasibility and outcomes of derivatization reactions. acs.org
Molecular Docking / Virtual Screening Structure-Odor RelationshipPredicting the binding affinity of this compound components to olfactory receptors to correlate chemical structure with scent perception. nih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Physicochemical Property PredictionCalculating properties like boiling point, vapor pressure, and log P for individual components, which are important for fragrance formulation. researchgate.net
Molecular Dynamics (MD) Simulations Conformational AnalysisInvestigating the flexibility and preferred shapes of complex sesquiterpenoid esters, which can influence their interaction with biological receptors. acs.org

Integration of Omics Technologies for a Holistic Understanding of Vetiver Chemistry

A comprehensive understanding of this compound begins with its natural source, the vetiver plant (Chrysopogon zizanioides). nih.gov The remarkable chemical diversity of vetiver oil is encoded in the plant's genome. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our ability to understand and potentially manipulate the biosynthesis of the valuable sesquiterpenoids that are the precursors to this compound. frontiersin.orgmdpi.com

Genomics provides the fundamental blueprint. The recent sequencing of the vetiver genome has enabled the identification of the complete biosynthetic pathways, such as the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the universal terpene precursors. pnas.orgresearchgate.net Genome analysis has revealed an expansion of genes involved in terpenoid biosynthesis in vetiver compared to related grasses, providing a genetic explanation for its rich chemical profile. researchgate.net

Transcriptomics , the study of gene expression, offers a dynamic view of these pathways. By analyzing the transcriptome of vetiver roots—the site of essential oil synthesis—researchers can identify which genes are actively being expressed. nih.gov Studies comparing different vetiver morphotypes (e.g., North and South Indian varieties) have shown that differences in oil quality correlate with the differential expression of genes in the sesquiterpene biosynthesis pathway. nih.govresearchgate.net For instance, specific terpene synthase (TPS) genes, such as VzTPS9 which produces cedrol, have been identified and shown to be highly expressed, linking the genetic code directly to the production of a specific chemical compound. pnas.org

Proteomics and Metabolomics complete the picture by analyzing the proteins (the enzymes that do the work) and the metabolites (the chemical products), respectively. Integrating these datasets with genomic and transcriptomic information provides a holistic, system-wide view of vetiver chemistry. frontiersin.orgfrontiersin.org This multi-omics approach is crucial for identifying the key enzymes and regulatory factors that control the quantity and type of sesquiterpene alcohols produced, which ultimately determines the final composition of this compound after derivatization. mdpi.com

Table 4: Contributions of Omics Technologies to Vetiver Chemistry
Omics TechnologyObject of StudyKey Insights for Vetiver
Genomics Complete DNA sequence (genome).Identification of all genes in biosynthetic pathways (MVA, MEP); discovery of expanded gene families for terpenoid synthesis. pnas.orgresearchgate.net
Transcriptomics Gene expression (RNA transcripts).Reveals which biosynthesis genes are active in the roots; explains chemical differences between vetiver morphotypes. nih.govresearchgate.net
Proteomics Protein complement (enzymes).Identifies the specific enzymes (e.g., terpene synthases) responsible for producing the diverse array of sesquiterpenes. frontiersin.org
Metabolomics Complete set of metabolites (small molecules).Provides a comprehensive chemical profile of the essential oil, quantifying the precursor alcohols available for acetylation. frontiersin.org

Addressing Persistent Analytical Challenges in Complex Natural Product Derivatives

This compound is a prime example of a complex natural product derivative, and its analysis presents significant and persistent challenges for chemists. nih.gov The substance is not a single chemical entity but a mixture of potentially over 100 different constituents, primarily sesquiterpene esters. europa.eueuropa.eu This complexity stems from the inherent diversity of the starting material, vetiver oil, which contains hundreds of sesquiterpenoids, and the variability introduced during the manufacturing process. nih.govnih.gov

A major analytical hurdle is the sheer number of isomers (compounds with the same molecular formula but different structures) present in the mixture. Many of these esters are difficult to separate using standard gas chromatography (GC) techniques, as they often have similar boiling points and polarities, leading to co-eluting peaks. europa.eu This makes accurate identification and quantification of individual components extremely difficult. The composition can also vary significantly from batch to batch depending on the geographical origin of the vetiver oil and the specific acetylation process used. europa.eu

To address these challenges, researchers are increasingly turning to more powerful analytical techniques. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) has emerged as a crucial tool. nih.govresearchgate.net GC×GC provides greatly enhanced separation power compared to conventional GC, allowing for the resolution of many previously co-eluting compounds. nih.gov This technique, combined with olfactometry (GC-O), which uses the human nose as a detector to identify odor-active compounds, has been instrumental in "unravelling the scent" of both vetiver oil and this compound, helping to identify the key character-impact compounds within the complex mixture. researchgate.netnih.gov Another technique, high-performance thin-layer chromatography (HPTLC), has been developed for the simultaneous quantification of alcohols and acetates, offering a faster method for quality control. researchgate.net

Table 5: Analytical Challenges and Advanced Solutions for this compound
Analytical ChallengeDescriptionAdvanced Analytical TechniqueHow it Addresses the Challenge
High Complexity Mixture of over 100 constituents, including numerous isomers. europa.euComprehensive Two-Dimensional Gas Chromatography (GC×GC-MS). nih.govProvides superior peak capacity and resolution, enabling the separation of co-eluting compounds. nih.gov
Identification of Odor-Active Components Determining which of the many components contribute significantly to the overall aroma.Gas Chromatography-Olfactometry (GC-O). nih.govUses a human assessor to detect odors as compounds elute from the GC, directly linking specific peaks to their scent characteristics. nih.gov
Structural Elucidation Determining the exact chemical structure of novel or unknown esters.Nuclear Magnetic Resonance (NMR) Spectroscopy, often after preparative-GC isolation. nih.govProvides detailed structural information to definitively identify individual compounds isolated from the mixture. nih.gov
Batch-to-Batch Variability Ensuring consistent quality and composition of the product. europa.euHigh-Performance Thin-Layer Chromatography (HPTLC). researchgate.netOffers a rapid and efficient method for the simultaneous quantification of total alcohols and acetates for quality control purposes. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing vetiveryl acetate's chemical composition in research settings?

  • Methodological Answer : Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry or flame ionization detection (FID) is the gold standard for resolving complex mixtures of this compound isomers. This technique allows precise quantification of cis- and trans-isomers, which are critical for olfactory and regulatory evaluations. For example, Tissandie et al. (2018) achieved 98% isomer resolution using GC×GC-FID, with a limit of detection (LOD) of 0.1 μg/mL .

Q. How should researchers design in vitro genotoxicity assays for this compound?

  • Methodological Answer : Follow OECD Guideline 471 for bacterial reverse mutation tests (Ames assay). Use Salmonella typhimurium strains TA97, TA98, TA100, TA102, and TA1535 with concentrations up to 2,000 μg/plate, both with and without metabolic activation (S9-mix). Include triplicate plates per concentration and monitor cytotoxicity via bacterial lawn reduction. For chromosomal aberration tests in human lymphocytes, expose cells to 10–120 μg/mL for 24 hours (without S9-mix) or 20–140 μg/mL for 4 hours (with S9-mix), followed by 20-hour recovery. Demecolcine (0.1 μg/mL) should arrest mitosis before analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictions in genotoxicity data between this compound and structurally related compounds?

  • Methodological Answer : Discrepancies often arise from differences in metabolic activation, concentration thresholds, and structural analogs. For instance, while this compound showed no mutagenicity up to 5,000 μg/plate in Ames assays , other subgroup 2.6 compounds (e.g., FL-no: 07.033) require additional data due to potential epoxide intermediates. Researchers should:

  • Compare metabolic pathways using liver S9-mix from phenobarbital/β-naphthoflavone-induced rats.
  • Conduct dose-response analyses to identify no-observed-effect levels (NOELs) and thresholds for cytotoxicity.
  • Validate findings with orthogonal assays (e.g., micronucleus tests) .

Q. What is the impact of stabilizers like α-tocopherol on this compound's cytotoxicity and data reproducibility?

  • Methodological Answer : Stabilizers (e.g., 1% α-tocopherol) extend shelf-life but may confound cytotoxicity assessments. For example, stabilized this compound formulations showed reduced cytotoxicity (IC₅₀ > 200 μg/mL in TA1535 strain) compared to unstabilized versions, which induced cytotoxicity at 160 μg/mL . To mitigate variability:

  • Standardize stabilizer concentrations across batches.
  • Include unstabilized controls in cytotoxicity assays.
  • Monitor oxidative degradation via HPLC-UV at 254 nm .

Q. How does long-term storage (18–24 months) affect this compound's genotoxicity profile?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show no significant mutagenic changes in aged samples. For instance, this compound stored for 24 months exhibited consistent Ames test results (negative up to 5,000 μg/plate) despite partial hydrolysis to vetiverol. Researchers should:

  • Quantify degradation products (e.g., vetiverol) via GC-MS.
  • Re-test stored samples in chromosomal aberration assays at 45 μg/mL (NOEL threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.